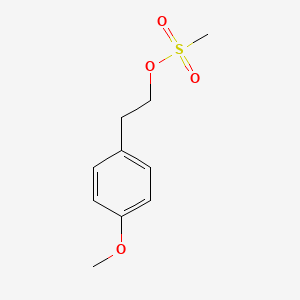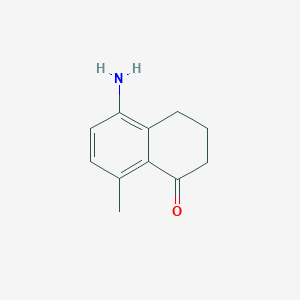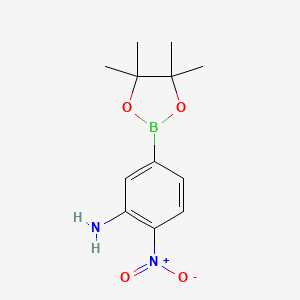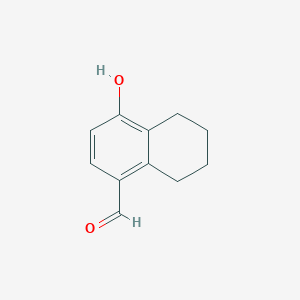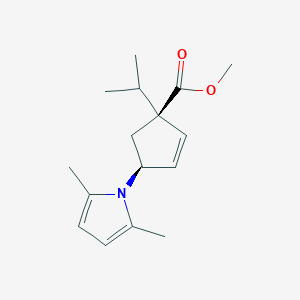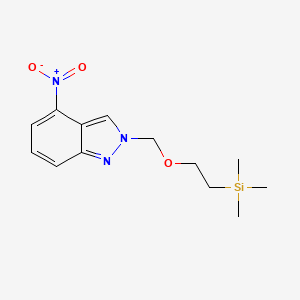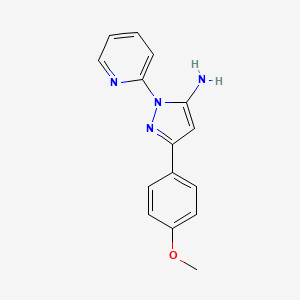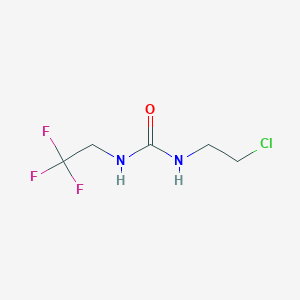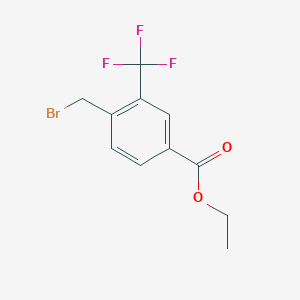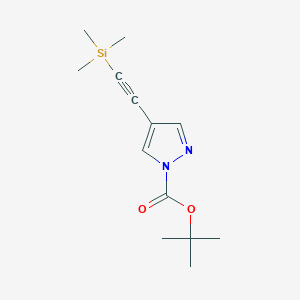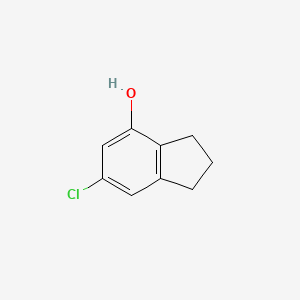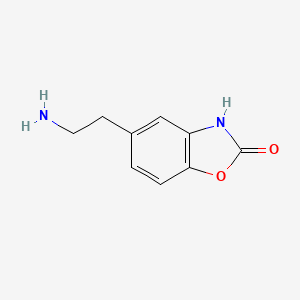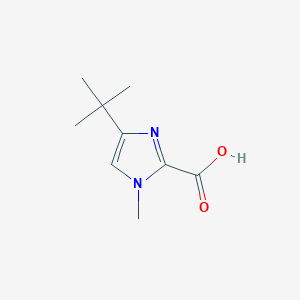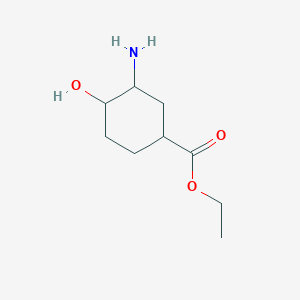
Ethyl 3-amino-4-hydroxycyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-4-hydroxycyclohexanecarboxylate is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a cyclohexane ring with amino, hydroxy, and carboxylic acid ester functional groups, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-hydroxycyclohexanecarboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Functional Group Introduction: The amino and hydroxy groups are introduced through selective functionalization reactions.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-hydroxycyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Amides, esters.
Scientific Research Applications
Ethyl 3-amino-4-hydroxycyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-hydroxycyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
(1S,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid propyl ester: Similar structure but with a propyl ester group instead of an ethyl ester.
(1S,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid butyl ester: Similar structure but with a butyl ester group instead of an ethyl ester.
Uniqueness
The uniqueness of Ethyl 3-amino-4-hydroxycyclohexanecarboxylate lies in its specific functional groups and chiral centers, which confer distinct chemical reactivity and biological activity compared to its analogs. The ethyl ester group may influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
915030-13-6 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl 3-amino-4-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-8,11H,2-5,10H2,1H3 |
InChI Key |
PIJOTEIYZWNRBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)N)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
